2,6-dichloro-N-[3-(diethylamino)propyl]benzamide
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Overview
Description
2,6-dichloro-N-[3-(diethylamino)propyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, and a diethylamino group attached to a propyl chain, which is further connected to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[3-(diethylamino)propyl]benzamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine groups are then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 6 positions.
Amidation: The resulting dichloro compound is reacted with 3-(diethylamino)propylamine to form the final benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[3-(diethylamino)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,6-dichloro-N-[3-(diethylamino)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[3-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N,N-dimethylbenzamide
- 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
Uniqueness
2,6-dichloro-N-[3-(diethylamino)propyl]benzamide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C14H20Cl2N2O |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-3-18(4-2)10-6-9-17-14(19)13-11(15)7-5-8-12(13)16/h5,7-8H,3-4,6,9-10H2,1-2H3,(H,17,19) |
InChI Key |
LVGIGVGDQMLVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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